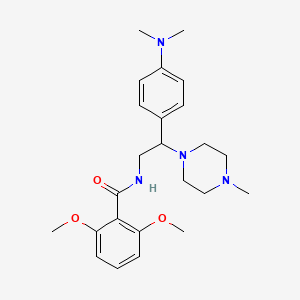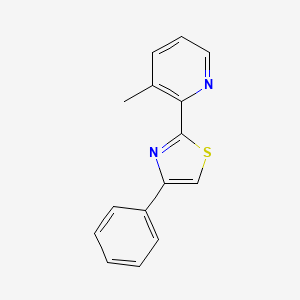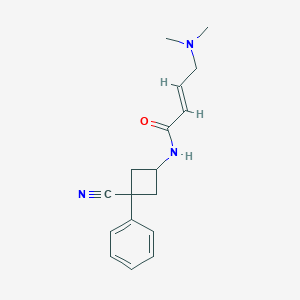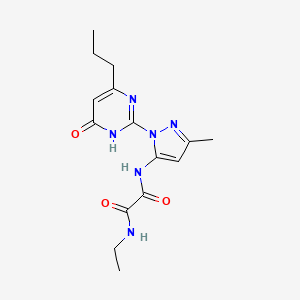![molecular formula C17H23N3O B2414385 2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917215-16-8](/img/structure/B2414385.png)
2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as 2-aminophenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane-6-one, is a heterocyclic organic compound that has become increasingly important in a variety of scientific fields. This compound is a versatile reagent with a wide range of applications in organic synthesis, catalysis, and drug discovery. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, it has been used in the synthesis of novel materials with interesting optical and electrical properties.3.1.1~3,7~]decan-6-one.
Wissenschaftliche Forschungsanwendungen
1. Chemical Properties and Reactions
- The compound 2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1
3,7]decan-6-one and its derivatives exhibit interesting chemical properties and reactions. For example, a similar compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene, demonstrates nucleophilic characteristics and undergoes stereospecific cis addition to alkenes, indicating a pyramidal structure for the divalent carbon (Ye, Komarov, Kirby, & Jones, 2002).
2. Antimicrobial Properties
- Derivatives of this compound, such as 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones, have been synthesized and show effective antimicrobial properties, suggesting potential applications in developing new antibacterial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
3. Structural and Spectroscopic Analysis
- The compound and its related structures have been extensively studied for their unique structural and spectroscopic features. For instance, a study on 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, revealed that despite being a ketone, it exhibits properties of an amide due to the presence of a tertiary amino group directly attached to the carbonyl carbon (Kirby, Komarov, & Feeder, 2001).
4. Transition-State Mimicry
- This compound has been studied as a transition-state mimic for cis-trans interconversion in peptide and protein folding, due to its unique conformation. This research provides insights into the biochemical processes involved in protein folding (Komarov et al., 2015).
5. Synthesis of Novel Compounds
- Its derivatives have been utilized in the synthesis of novel compounds, such as 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane, which offer new possibilities in chemical synthesis and drug development (Thies et al., 1985).
6. Crystal Structure Studies
- The crystal structure of derivatives like 2,9-bis(3-nitrophenyl)-1-azatricyclo[3.3.1.1(3,7)]decan-4-one has been analyzed, providing insights into the molecular configuration and potential applications in materials science (Jiménez-Cruz et al., 2001).
7. Photochemical Applications
- This compound and its variants have been explored in photochemical applications, such as in the synthesis of conformationally restricted bis-pyrrolidines, showcasing its versatility in advanced chemical synthesis (Fort et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-15-8-19-10-16(2,14(15)21)11-20(9-15)17(19,3)12-4-6-13(18)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPUAXBSPZQCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)C4=CC=C(C=C4)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2414304.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)
![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)


![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)

![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)